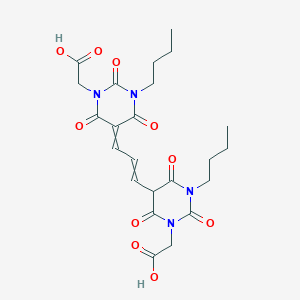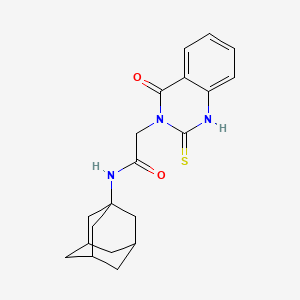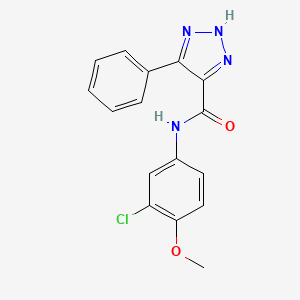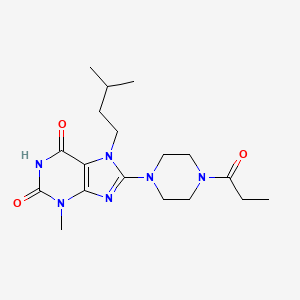
3-Butyl-5-(3-(1-butyl-3-(carboxymethyl)-1,2,3,4-tetrahydro-6-hydroxy-2,4-dioxopyrimidin-5-yl)allylidene)tetrahydro-2,4,6-trioxo-2H-pyrimidine-1-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of condensation, cyclization, and substitution reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the pyrimidine rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
[3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, the compound might be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in various chemical processes.
作用机制
The mechanism of action of [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
What sets [3-butyl-5-{3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxodihydropyrimidin-5(2h,4h)-ylidene]prop-1-en-1-yl}-2,4,6-trioxotetrahydropyrimidin-1(2h)-yl]acetic acid apart is its unique structure, which combines multiple pyrimidine rings with various functional groups. This complexity may confer unique reactivity and biological activity compared to simpler pyrimidine derivatives.
属性
CAS 编号 |
63059-36-9 |
|---|---|
分子式 |
C23H28N4O10 |
分子量 |
520.5 g/mol |
IUPAC 名称 |
2-[3-butyl-5-[3-[1-butyl-3-(carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]prop-1-enyl]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C23H28N4O10/c1-3-5-10-24-18(32)14(20(34)26(22(24)36)12-16(28)29)8-7-9-15-19(33)25(11-6-4-2)23(37)27(21(15)35)13-17(30)31/h7-9,14H,3-6,10-13H2,1-2H3,(H,28,29)(H,30,31) |
InChI 键 |
BKUASDLXQNZBOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CC(=O)O)C=CC=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-hydroxy-5-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14101350.png)
![7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101353.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101374.png)


![2-Propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101386.png)
![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14101431.png)
